molecular formula C9H8N2O2 B1424180 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190316-97-2

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No. B1424180
M. Wt: 176.17 g/mol
InChI Key: GQFMEZOUSANEOT-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” is a chemical compound that is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Antibacterial Activity

A study conducted by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids and found one compound demonstrating in vitro antibacterial activity (Toja et al., 1986).

Synthesis of Pyrrolopyridine Derivatives

Bencková and Krutošíková (1997) synthesized 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, exploring the potential of pyrrolopyridine compounds in various chemical contexts (Bencková & Krutošíková, 1997).

Pharmaceutical Intermediate Synthesis

Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, demonstrating the compound's relevance in pharmaceutical manufacturing (Wang et al., 2006).

Xanthine Oxidase Inhibitory Analysis

Schneller et al. (1978) synthesized and analyzed the xanthine oxidase inhibitory properties of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its derivatives, contributing to the understanding of enzyme inhibition mechanisms (Schneller et al., 1978).

Crystal Structure and DFT Studies

The crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs were explored by Shen et al. (2012), highlighting the compound's structural properties and potential applications in computational chemistry (Shen et al., 2012).

Cascade Reaction Synthesis

Yin et al. (2013) developed a Lewis acid-promoted cascade reaction involving pyrrolopyridine derivatives, illustrating an efficient method for synthesizing complex chemical structures (Yin et al., 2013).

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-4-8-6(10-5)2-3-7(11-8)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFMEZOUSANEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Palmer, G Münch, C Brehm, PJ Zimmermann… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel 1H-pyrrolo[3,2-b]pyridines was prepared relying on a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines. A structure–activity relationship was …
Number of citations: 38 www.sciencedirect.com

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